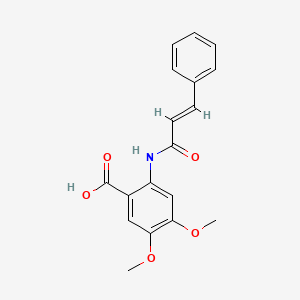![molecular formula C17H14ClNO B5863252 8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
8-[(4-chlorobenzyl)oxy]-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-chlorobenzyl)oxy]-2-methylquinoline is a synthetic compound that has been extensively researched due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 8-[(4-chlorobenzyl)oxy]-2-methylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the synthesis of bacterial and fungal cell walls. It may also interfere with the DNA replication process, leading to the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit low toxicity and has not shown any significant adverse effects on vital organs such as the liver and kidneys. In addition, it has been found to have a low potential for drug interactions, making it a promising candidate for use in combination therapy.
实验室实验的优点和局限性
One of the main advantages of 8-[(4-chlorobenzyl)oxy]-2-methylquinoline is its wide range of biological activities. This makes it a versatile compound that can be used in various research studies. In addition, the compound is easy to synthesize and can be obtained in large quantities, making it readily available for use in lab experiments.
However, one of the main limitations of this compound is its low solubility in water. This can make it challenging to administer the compound in vivo and can limit its potential therapeutic applications.
未来方向
There are several future directions for research on 8-[(4-chlorobenzyl)oxy]-2-methylquinoline. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. This could potentially expand its therapeutic applications and increase its efficacy.
Another area of interest is the exploration of the compound's potential as an anticancer agent. Preliminary studies have suggested that this compound may have cytotoxic effects on cancer cells, making it a promising candidate for further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to be effective against various bacterial and fungal strains. While the compound has several advantages for use in lab experiments, its low solubility in water remains a limitation. However, future research directions hold promise for expanding the compound's therapeutic applications and increasing its efficacy.
合成方法
The synthesis of 8-[(4-chlorobenzyl)oxy]-2-methylquinoline involves the condensation of 4-chlorobenzyl chloride with 2-methylquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure compound. This method has been widely used to synthesize this compound in large quantities for research purposes.
科学研究应用
8-[(4-chlorobenzyl)oxy]-2-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and has shown promising results as a potential antibacterial agent. In addition, it has also been found to be effective against various fungal strains such as Candida albicans and Aspergillus fumigatus.
属性
IUPAC Name |
8-[(4-chlorophenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-5-8-14-3-2-4-16(17(14)19-12)20-11-13-6-9-15(18)10-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLSIPZDPBGAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)

![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)